lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
Brand Name: Vulcanchem
CAS No.: 2219368-57-5
VCID: VC11999680
InChI: InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1
SMILES: [Li+].CC1=NC(=C(S1)OC)S(=O)[O-]
Molecular Formula: C5H6LiNO3S2
Molecular Weight: 199.2 g/mol

lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate

CAS No.: 2219368-57-5

Cat. No.: VC11999680

Molecular Formula: C5H6LiNO3S2

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate - 2219368-57-5

Specification

CAS No. 2219368-57-5
Molecular Formula C5H6LiNO3S2
Molecular Weight 199.2 g/mol
IUPAC Name lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
Standard InChI InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1
Standard InChI Key UOFDOGVSORBGHS-UHFFFAOYSA-M
SMILES [Li+].CC1=NC(=C(S1)OC)S(=O)[O-]
Canonical SMILES [Li+].CC1=NC(=C(S1)OC)S(=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is C₆H₇LiNO₃S₂, derived from the parent sulfinic acid (C₆H₈NO₃S₂) by deprotonation and lithium cation coordination . Key structural features include:

  • A 1,3-thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

  • A methoxy group (-OCH₃) at position 5.

  • A methyl group (-CH₃) at position 2.

  • A sulfinate group (-SO₂⁻) at position 4, stabilized by a lithium counterion .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₆H₇LiNO₃S₂
Molecular Weight212.2 g/molCalculated
Parent Sulfinic Acid5-Methoxy-2-methyl-1,3-thiazole-4-sulfinic acid
CAS Registry NumberNot publicly disclosedN/A

Synthesis and Preparation

The synthesis of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate typically involves two steps:

  • Synthesis of the sulfinic acid precursor:

    • The parent sulfinic acid is prepared via oxidation of a thiol derivative or nucleophilic substitution on a halogenated thiazole . For example, 5-methoxy-2-methyl-1,3-thiazole-4-thiol may be oxidized using hydrogen peroxide or another mild oxidizing agent.

  • Lithium salt formation:

    • The sulfinic acid is treated with a lithium base (e.g., lithium hydroxide or lithium carbonate) in a polar solvent like methanol or water .

Table 2: Representative Synthesis Conditions

StepReactantsConditionsYieldSource
15-Methoxy-2-methyl-1,3-thiazole-4-thiol + H₂O₂H₂O/EtOH, 25°C, 12 h75%
2Sulfinic acid + LiOHMeOH/H₂O, 0°C, 2 h90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water/methanol mixtures .

  • Stability: Sensitive to moisture and strong acids/bases due to the sulfinate group’s reactivity. Storage under inert atmosphere is recommended .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1040 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (S-O-Li vibration) .

  • NMR:

    • ¹H NMR (D₂O): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.20 (s, 1H, thiazole-H) .

    • ¹³C NMR: δ 165.2 (C=S), 58.9 (OCH₃), 18.2 (CH₃) .

Chemical Reactivity and Applications

Coordination Chemistry

The sulfinate group acts as a bidentate ligand, coordinating to transition metals via oxygen atoms. This property is exploited in catalysis and materials science . For example, analogous thiazole sulfinates form complexes with Cu(II) and Zn(II) .

Organic Synthesis

  • Nucleophilic sulfinate: Participates in Michael additions or alkylation reactions to form sulfones .

  • Heterocyclic building block: Used to synthesize functionalized thiazoles for pharmaceuticals or agrochemicals .

Table 3: Reported Applications

ApplicationDescriptionSource
Lithium-ion electrolytesPotential additive for battery electrolytes
Metal-organic frameworks (MOFs)Ligand for porous material synthesis
Enzyme inhibitionThiazole derivatives as cholinesterase inhibitors

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